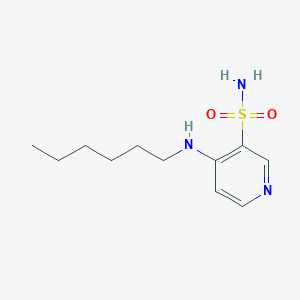

4-(Hexylamino)pyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3O2S |

|---|---|

Molecular Weight |

257.35 g/mol |

IUPAC Name |

4-(hexylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C11H19N3O2S/c1-2-3-4-5-7-14-10-6-8-13-9-11(10)17(12,15)16/h6,8-9H,2-5,7H2,1H3,(H,13,14)(H2,12,15,16) |

InChI Key |

ASZBBANTEHCLPZ-UHFFFAOYSA-N |

SMILES |

CCCCCCNC1=C(C=NC=C1)S(=O)(=O)N |

Canonical SMILES |

CCCCCCNC1=C(C=NC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Pyridine-3-sulfonamide (B1584339) Core Structures

The creation of the fundamental pyridine-3-sulfonamide scaffold is achieved through established chemical reactions, primarily involving nucleophilic substitution and the formation of the sulfonamide group from a sulfonyl chloride.

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the pyridine (B92270) ring. wikipedia.org Pyridine, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, especially when activating electron-withdrawing groups are present. wikipedia.orgnih.gov In the context of pyridine-3-sulfonamides, a common and crucial starting material is 4-chloropyridine-3-sulfonamide (B47618). mdpi.com The sulfonamide group (SO₂NH₂) at the 3-position, along with the ring nitrogen, activates the chlorine atom at the 4-position, making it a good leaving group for SNAr reactions. wikipedia.orgmdpi.com This allows for the introduction of a wide variety of substituents at this position by reacting 4-chloropyridine-3-sulfonamide with different nucleophiles. mdpi.com

The sulfonamide functional group itself is typically formed by the reaction of a sulfonyl chloride with a primary or secondary amine. sigmaaldrich.comnih.gov For the pyridine-3-sulfonamide core, the key intermediate is pyridine-3-sulfonyl chloride. This intermediate is generally prepared from pyridine-3-sulfonic acid using chlorinating agents like phosphorus pentachloride in a solvent such as chlorobenzene. rasayanjournal.co.ingoogle.com Alternative methods involve starting from 3-aminopyridine (B143674) to generate the sulfonyl chloride. google.com

Once obtained, pyridine-3-sulfonyl chloride readily reacts with ammonia (B1221849) or a primary amine to yield the corresponding sulfonamide. chemicalbook.comresearchgate.net For instance, treating pyridine-3-sulfonyl chloride with a methanolic solution of ammonia provides pyridine-3-sulfonamide in high yield. chemicalbook.com This reaction is fundamental and widely applicable for creating a variety of sulfonamide derivatives. sigmaaldrich.com

Targeted Synthesis of 4-(Hexylamino)pyridine-3-sulfonamide and Related 4-Substituted Analogues

With the pyridine-3-sulfonamide core established, specific functional groups can be introduced, particularly at the 4-position, to generate the target compound and a library of related analogues.

A powerful method for creating diverse analogues is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. researchgate.netnih.gov This reaction is not used to synthesize this compound directly but is employed to attach 1,2,3-triazole moieties to the pyridine-3-sulfonamide scaffold. The synthesis begins with the conversion of 4-chloropyridine-3-sulfonamide to 4-azidopyridine-3-sulfonamide via reaction with sodium azide (B81097). mdpi.com This azide intermediate is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst (e.g., CuI) and a base like triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724). mdpi.comnih.gov This modular approach allows for the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazole derivatives appended to the pyridine core. mdpi.commdpi.com

Table 1: Examples of Triazole-Modified Pyridine-3-sulfonamides via CuAAC Reaction An interactive data table summarizing the synthesis of various triazole-modified pyridine-3-sulfonamides.

| Starting Alkyne (HC≡C–R¹) | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylacetylene | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 65% | mdpi.com |

| 1-Heptyne | 4-(4-Pentyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 51% | mdpi.com |

| Propargyl alcohol | 4-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | 45% | mdpi.com |

The direct synthesis of this compound is a prime example of the nucleophilic aromatic substitution strategy mentioned earlier. The reaction involves treating the key intermediate, 4-chloropyridine-3-sulfonamide, with hexylamine. google.com Typically, the reaction is carried out by heating the reactants, often in a suitable solvent like ethanol (B145695) or in the absence of a solvent. google.com The amine acts as the nucleophile, displacing the chloride ion at the 4-position to form the desired N-substituted product.

This method is highly versatile and has been used to introduce a wide range of substituents. Numerous studies report the reaction of 4-chloropyridine-3-sulfonamide with various alkylamines, anilines, and heterocyclic amines (such as piperazine (B1678402) and its derivatives) to produce libraries of 4-substituted pyridine-3-sulfonamides. researchgate.netnih.govmdpi.com

Table 2: Synthesis of 4-Substituted Pyridine-3-sulfonamides via Nucleophilic Aromatic Substitution An interactive data table showcasing the synthesis of various 4-substituted pyridine-3-sulfonamides from 4-chloropyridine-3-sulfonamide.

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Hexylamine | This compound | Heating in ethanol | google.com |

| 3-Methylphenylamine | 4-(3-Methylphenylamino)pyridine-3-sulfonamide | Reflux in ethanol for 9 hours | google.com |

| 4-Phenylpiperazine | 4-(4-Phenylpiperazin-1-yl)pyridine-3-sulfonamide | Heating with K₂CO₃ in DMF | mdpi.com |

| 4-(3,4-Dichlorophenyl)piperazine | 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | Heating with K₂CO₃ in DMF | nih.gov |

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yields and purity. For the synthesis of 4-substituted pyridine-3-sulfonamides via SNAr, several factors are considered. The choice of base is important; anhydrous potassium carbonate is frequently used when reacting with amine hydrochlorides or less basic amines to scavenge the HCl produced. nih.gov For reactions involving free amines, a tertiary amine like triethylamine can be employed. google.com

The solvent system also plays a significant role. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are commonly used. nih.govmdpi.com For CuAAC reactions, anhydrous acetonitrile is often the solvent of choice to ensure the stability of the copper(I) catalyst. mdpi.com

Reaction temperature and time are adjusted based on the reactivity of the nucleophile. While some reactions proceed efficiently at room temperature, others require heating or reflux to achieve completion. mdpi.comgoogle.comnih.gov For particularly unreactive nucleophiles, forcing conditions such as elevated temperatures and pressures may be necessary. nih.gov Following the reaction, purification is typically achieved by acidifying the reaction mixture to precipitate the product, which is then collected by filtration and can be further purified by recrystallization. nih.govmdpi.com

Table 3: Overview of Synthetic Conditions for Pyridine-3-sulfonamide Derivatives An interactive data table summarizing various optimized reaction conditions.

| Reaction Type | Key Reagents | Solvent | Base | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|---|

| SNAr (Amine Nucleophile) | 4-Chloropyridine-3-sulfonamide, Amine | Ethanol, DMF | K₂CO₃, Triethylamine | Room Temp to Reflux | Moderate to Good | google.comnih.govmdpi.com |

| Sulfonamide Formation | Pyridine-3-sulfonyl chloride, Ammonia | DCM, Methanol | Excess NH₃ | Room Temperature | ~91% | chemicalbook.com |

Derivatization Strategies for Enhancing Molecular Complexity and Target Engagement

The strategic derivatization of the this compound scaffold is a key approach to augment its molecular complexity and refine its interaction with biological targets. Chemical modifications can be systematically introduced at several key positions, primarily at the sulfonamide nitrogen (N1), the hexylamino side chain, and potentially through further substitution on the pyridine ring, although the latter is less common once the 4-amino substituent is in place. These modifications aim to explore the structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile.

A primary avenue for derivatization involves the sulfonamide moiety. The acidic nature of the sulfonamide proton allows for a variety of reactions. For instance, reaction with isocyanates can yield sulfonylureas. This transformation introduces a hydrogen-bond donor and acceptor group, which can significantly alter the molecule's binding mode to a target protein. A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized by reacting 4-substituted pyridine-3-sulfonamides with various aryl isocyanates in the presence of a base like potassium carbonate. nih.gov This method can be directly applied to this compound to generate a library of N-((aryl)carbamoyl)-4-(hexylamino)pyridine-3-sulfonamides.

Another sophisticated strategy for enhancing molecular complexity is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While this method is typically used to introduce substituents at the 4-position of the pyridine ring starting from a 4-azidopyridine-3-sulfonamide precursor, the principle of using triazole rings to append diverse functionalities can be adapted. nih.govmdpi.com For instance, if the hexylamino moiety were to be functionalized with a terminal alkyne, it could then be "clicked" with a variety of azide-containing fragments, rapidly increasing molecular diversity. This approach allows for the introduction of a wide range of chemical groups, from simple alkyl and aryl groups to more complex moieties, thereby enabling a broad exploration of the chemical space around the core scaffold. nih.govnih.gov

Furthermore, the sulfonamide nitrogen can be incorporated into a heterocyclic ring system. For example, multistep reactions starting from 4-substituted pyridine-3-sulfonamides can lead to the formation of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides. mdpi.comresearchgate.net This involves the initial conversion of the sulfonamide to an N'-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioate, followed by cyclization with hydrazine. mdpi.com Applying this to the 4-hexylamino derivative would attach a decorated triazole ring to the sulfonamide, introducing multiple new points for potential target interaction.

Modifications to the hexylamino side chain itself present another opportunity for derivatization. The secondary amine is nucleophilic and can be subjected to reactions such as acylation or alkylation to introduce further substituents. These modifications can modulate the lipophilicity and conformational flexibility of the side chain, which is often crucial for optimizing binding to a target. The structure-activity relationship studies of similar compounds have shown that both hydrophobic and conformationally restricted substituents can lead to significant increases in potency. nih.govacs.org

The following table summarizes potential derivatization strategies for this compound, based on established methodologies for related pyridine-3-sulfonamide scaffolds.

| Reaction Type | Reactant/Reagent | Resulting Moiety | Potential for Complexity | Reference |

| Sulfonylurea Formation | Aryl isocyanate | -SO2NHC(=O)NH-Aryl | High (Varying aryl substituents) | nih.gov |

| N-Sulfonamide Heterocycle Formation | N'-Cyano-carbamimidothioates, Hydrazine | N-(5-amino-1H-1,2,4-triazol-3-yl) | High (Introduction of a new ring system) | mdpi.com |

| Click Chemistry (on functionalized hexyl chain) | Azide-containing fragments | Triazole-linked substituents | Very High (Broad diversity of fragments) | nih.govmdpi.com |

| N-Alkylation/Acylation of Hexylamino Group | Alkyl/Acyl halides | -N(Hexyl-R)- | Moderate to High | nih.govacs.org |

These derivatization strategies provide a versatile toolbox for medicinal chemists to systematically modify the this compound core. The resulting analogs can then be evaluated to build a comprehensive understanding of the structure-activity relationship, ultimately leading to compounds with enhanced target engagement and desired biological activity.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Absolute Structure and Conformation Determination

While a specific crystal structure for 4-(Hexylamino)pyridine-3-sulfonamide is not available in the cited literature, X-ray diffraction studies on closely related isomers, such as 4-(methylphenylamino)pyridine-3-sulfonamides, provide significant insights into its likely solid-state conformation. nih.govnih.gov

In these analogous structures, the conformation of the 4-aminopyridine-3-sulfonamide core is highly conserved due to a strong intramolecular N-H···O hydrogen bond. nih.gov This bond forms a six-membered ring between the hydrogen of the 4-amino group and one of the oxygen atoms of the sulfonamide group, creating a stable, planar arrangement. It is highly probable that this compound adopts a similar conformation.

Furthermore, intermolecular hydrogen bonds are crucial in forming the supramolecular structure in the crystal lattice. These interactions typically occur between the remaining hydrogen on the sulfonamide nitrogen and the nitrogen atom of a neighboring pyridine (B92270) ring, leading to the formation of chains or dimeric structures. nih.govresearchgate.net

Analysis of Molecular Tautomerism and Isomeric Forms

The structure of this compound allows for the possibility of prototropic tautomerism, a phenomenon where isomers are in equilibrium through the migration of a proton.

The most relevant tautomerism for this class of compounds is the sulfonamide-sulfonimide equilibrium. nih.gov The sulfonamide form is generally the more stable and predominant tautomer. However, the equilibrium can be influenced by factors such as the solvent's polarity, with more polar solvents potentially increasing the presence of the sulfonimide form. nih.govresearchgate.net

Another potential, though less likely, tautomeric form is the amino-imino tautomerism involving the 4-amino group and the pyridine ring nitrogen. In related heterocyclic systems, this type of equilibrium has been observed, where a proton shifts from the exocyclic amino group to the ring nitrogen, forming an imino tautomer. acs.orgresearchgate.net Spectroscopic studies, particularly NMR in different solvents, would be necessary to investigate the presence and relative populations of any existing tautomers in solution.

Molecular Interactions and Biological Target Engagement Mechanisms

Enzyme Inhibition Profiling

No specific data exists in the public domain regarding the enzyme inhibition profile of 4-(Hexylamino)pyridine-3-sulfonamide.

Human Carbonic Anhydrase (hCA) Isoform Inhibition (hCA I, hCA II, hCA IX, hCA XII)

There is no available information on the inhibitory activity of this compound against any human carbonic anhydrase isoforms.

Kinetic Characterization of Inhibition (IC₅₀, Kᵢ Values)

No published studies contain the 50% inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values for this compound against hCA I, hCA II, hCA IX, or hCA XII.

Selectivity Analysis for Cancer-Associated vs. Ubiquitous Isoforms

Without kinetic data, an analysis of the compound's selectivity for cancer-associated isoforms (hCA IX, hCA XII) versus the ubiquitous isoforms (hCA I, hCA II) cannot be performed.

Inhibition of Other Metabolic and Signaling Enzymes

There is no available research on the effects of this compound on other significant enzyme families.

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

No data has been published regarding the potential for this compound to inhibit acetylcholinesterase or butyrylcholinesterase.

Glycosidases (α-glycosidase, α-amylase)

The inhibitory activity of this compound against α-glycosidase and α-amylase has not been reported in scientific literature.

Dihydropteroate (B1496061) Synthase (DHPS)

Sulfonamides are a well-established class of antibiotics that target dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of bacteria and some primitive eukaryotes. nih.govnih.gov This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and division. nih.govmdpi.com

The inhibitory mechanism of sulfonamides on DHPS is primarily competitive inhibition. nih.gov Due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (pABA), sulfonamides bind to the pABA-binding pocket in the active site of DHPS. nih.gov This binding event prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), a crucial step in the production of dihydropteroate. nih.gov While the general mechanism for sulfonamides is well-understood, specific inhibitory data for this compound on DHPS is not prominently available in the reviewed literature.

Kinases (e.g., PI3-kinase, IKK2, MAPK1)

The phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways are central to cell growth, proliferation, and survival, and are often dysregulated in diseases like cancer. nih.gov The PI3K family of lipid kinases, particularly p110α, is a frequent target in cancer therapy. nih.gov While various chemical inhibitors have been developed to target these kinases, specific inhibitory activity of this compound against PI3-kinase, IKK2, or MAPK1 is not documented in the available scientific literature. Research on kinase inhibition has largely focused on other chemical scaffolds. nih.govnih.gov

Phospholipases (e.g., NAPE-PLD)

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a zinc metallohydrolase responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govnih.gov Inhibition of NAPE-PLD is an area of interest for therapeutic intervention. While some sulfonamide derivatives have been investigated as NAPE-PLD inhibitors, there is no specific evidence to suggest that this compound inhibits this enzyme. nih.govresearchgate.net The development of potent and selective NAPE-PLD inhibitors is an ongoing area of research. researchgate.net

Other Enzymatic Targets (e.g., Falcipain-2, Monoamine Oxidase)

Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is an essential enzyme for hemoglobin degradation and a validated drug target. nih.gov While some sulfonamide-based compounds have been explored as potential antimalarial agents targeting falcipains, there is no specific data linking this compound to the inhibition of Falcipain-2. nih.gov

Monoamine oxidase (MAO) inhibitors are a class of drugs used in the treatment of depression and neurodegenerative disorders. nih.gov They act by blocking the breakdown of monoamine neurotransmitters. drugs.comdrugbank.com There is no information in the reviewed literature to indicate that this compound possesses inhibitory activity against monoamine oxidase.

Mechanistic Studies of Enzyme Inhibition

Elucidation of Binding Modes and Active Site Interactions

The binding modes of pyridine-3-sulfonamide (B1584339) derivatives have been extensively studied, particularly in the context of carbonic anhydrase (CA) inhibition. Molecular docking studies of related 4-substituted pyridine-3-sulfonamides reveal detailed interactions within the active site of various human CA isoforms (hCA I, II, IX, and XII). nih.govnih.gov

These studies show that the pyridinesulfonamide ring typically orients itself within the active site, stabilized by interactions with key amino acid residues. For instance, in hCA II, the pyridine (B92270) nitrogen atom can act as an acceptor for a weak hydrogen bond from the aromatic proton of Phe131. nih.gov The orientation of the pyridine ring and its substituents can vary between different CA isoforms, which forms the basis for designing selective inhibitors. nih.gov The "tail" of the sulfonamide inhibitor, which in this case would be the hexylamino group, can interact with residues at the entrance of the active site, further contributing to binding affinity and selectivity. nih.gov

Role of the Sulfonamide Moiety in Zinc Coordination (for CAs)

The sulfonamide group is a critical zinc-binding group (ZBG) in the inhibition of carbonic anhydrases, which are zinc-containing metalloenzymes. nih.gov The inhibitory mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn(II) ion located in the enzyme's active site. nih.govnih.gov This coordination displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity—the reversible hydration of carbon dioxide. nih.gov

This interaction is stabilized by a network of hydrogen bonds. A hallmark interaction is the hydrogen bond formed between the sulfonamide moiety and the side chain of the highly conserved Thr199 residue. mdpi.comnih.gov This tetrahedral coordination geometry involving the zinc ion, three histidine residues, and the inhibitor's sulfonamide nitrogen effectively blocks the enzyme's function. nih.govmdpi.com

Influence of Remote Substituents on Active Site Access and Specificity

In the context of enzyme inhibition, particularly concerning metalloenzymes like carbonic anhydrases (CAs), the sulfonamide group acts as a primary binding motif, coordinating to the zinc ion in the active site. mdpi.com However, substituents on the pyridine ring, even those remote from the sulfonamide group, can profoundly influence the compound's access to the active site and its specificity for different enzyme isoforms. The hexylamino group in this compound is a prime example of such a remote substituent.

The "tail approach" is a well-established strategy in the design of selective CA inhibitors, where a long-chain substituent, such as the hexylamino group, extends from the main scaffold. mdpi.com This "tail" can interact with amino acid residues at the entrance of the active site cavity, thereby conferring selectivity. mdpi.com Molecular docking studies on related 4-substituted pyridine-3-sulfonamides have shown that these tails can engage with both hydrophilic and lipophilic pockets within the active site, leading to isoform-specific binding. nih.gov For instance, a long-chain substituent can form van der Waals interactions with hydrophobic residues or hydrogen bonds with hydrophilic residues lining the path to the active site.

The length and nature of the alkyl chain are critical. Studies on other sulfonamide derivatives have demonstrated that increasing the alkyl chain length can initially enhance biological activity, but beyond an optimal length, the activity may decrease. mdpi.com This suggests that the hexyl group in this compound is likely to position itself in a hydrophobic sub-pocket of its target enzyme's active site, enhancing binding affinity and potentially contributing to selectivity against isoforms that lack such a pocket.

| Compound Type | Substituent | Observed Effect on Specificity | Potential Interaction Mechanism |

|---|---|---|---|

| 4-Substituted Pyridine-3-Sulfonamides | Long-chain alkylamino groups | Increased selectivity for certain carbonic anhydrase isoforms (e.g., hCA IX over hCA II). nih.gov | Interaction with hydrophobic and hydrophilic residues at the active site entrance. nih.gov |

| Piperidine-containing Sulfonamides | Medium-length alkyl chains (e.g., nonyl) | Optimal antibacterial activity at a specific chain length. mdpi.com | Enhanced affinity for cellular membranes due to increased lipophilicity. mdpi.com |

Non-Enzymatic Molecular Recognition and Binding

Beyond enzymatic targets, this compound possesses the structural features necessary for non-enzymatic molecular recognition and binding with various biomolecular structures. These interactions are primarily driven by non-covalent forces and are crucial for the compound's pharmacokinetic and pharmacodynamic profile.

The hexylamino group imparts a significant hydrophobic character to the molecule, making it amenable to interactions with hydrophobic pockets on the surface of proteins or within the cavities of host molecules like cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, capable of encapsulating guest molecules. mdpi.com

Studies on the complexation of sulfonamides with β-cyclodextrin have shown that the formation of inclusion complexes is primarily driven by hydrophobic interactions. nih.govconicet.gov.ar In the case of this compound, it is plausible that the hexyl chain, being the most hydrophobic part of the molecule, would be encapsulated within the cyclodextrin (B1172386) cavity. This encapsulation can enhance the aqueous solubility and stability of the compound. nih.gov The pyridine-3-sulfonamide headgroup would likely remain at the rim of the cyclodextrin, potentially forming hydrogen bonds with the hydroxyl groups of the cyclodextrin or with surrounding water molecules.

The stoichiometry of such complexes is typically 1:1, with the binding affinity being dependent on the goodness of fit between the guest molecule and the cyclodextrin cavity. nih.gov

| Sulfonamide Derivative | Included Moiety | Primary Driving Force | Stoichiometry |

|---|---|---|---|

| Sulfadiazine | Aniline ring nih.gov | Hydrophobicity nih.govconicet.gov.ar | 1:1 nih.gov |

| Sulfamerazine | Substituted pyrimidine (B1678525) ring nih.gov | Hydrophobicity nih.govconicet.gov.ar | 1:1 nih.gov |

| Sulfamethazine | Substituted pyrimidine ring nih.gov | Hydrophobicity nih.govconicet.gov.ar | 1:1 nih.gov |

| This compound (Predicted) | Hexyl chain | Hydrophobicity | 1:1 |

Hydrogen bonding is a critical determinant of the molecular recognition properties of this compound. The molecule possesses several hydrogen bond donors and acceptors. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov The amino group of the hexylamino substituent (-NH-) is also a hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor.

In the solid state, aromatic sulfonamides often form intermolecular hydrogen-bonded dimers, where the N-H of the sulfonamide group of one molecule interacts with an oxygen atom of the sulfonyl group of another. nih.gov The pyridine nitrogen can also participate in hydrogen bonding, for instance, with water molecules in a crystal lattice. nih.gov

In addition to hydrogen bonds, other non-covalent interactions such as π-π stacking between the pyridine ring and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and van der Waals forces involving the hexyl chain contribute to the stability of the ligand-protein complex.

Structure Activity Relationship Sar Studies of 4 Hexylamino Pyridine 3 Sulfonamide Derivatives

Impact of the N-Alkyl (Hexylamino) Chain at the 4-Position on Biological Activity

The substituent at the 4-position of the pyridine-3-sulfonamide (B1584339) scaffold plays a pivotal role in determining the biological profile of the molecule. The introduction of an N-hexylamino group is a key modification that significantly influences the compound's interaction with its biological targets.

Influence on Inhibitory Potency and Selectivity

The length and nature of the alkyl chain at the 4-amino position are critical determinants of inhibitory potency and selectivity, particularly against different isoforms of carbonic anhydrase. Research on a series of 4-substituted pyridine-3-sulfonamides has shown that aliphatic lipophilic substituents, such as an n-hexyl group, can lead to high activity against certain isoforms like hCA II. mdpi.com In one study, a derivative incorporating an n-hexyl substituent (as part of a triazole moiety) was among the most active against hCA II in its series. mdpi.com

The inhibitory activity of these compounds varies significantly across different CA isoforms. For instance, in a series of 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides, the presence of aliphatic substituents like n-hexyl led to high activity against hCA II, but this trend was not observed for the hCA IX isoform, where these same substituents resulted in reduced activity compared to derivatives with other functionalities. mdpi.com This highlights the role of the alkyl chain in conferring isoform selectivity.

The following table presents the inhibitory activity of a representative 4-(hexylamino)pyridine-3-sulfonamide derivative against various human carbonic anhydrase isoforms.

| Compound | Substituent at 4-position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 5 | 4-(4-n-hexyl-1H-1,2,3-triazol-1-yl) | >10000 | 271.5 | 689.3 | 291.5 |

Data sourced from a study on 4-substituted pyridine-3-sulfonamides. mdpi.com

This data indicates that the hexyl-containing derivative has notable activity against hCA II, IX, and XII, with the highest potency observed against hCA II. The lack of activity against hCA I suggests a degree of selectivity.

Role in Molecular Recognition and Binding Pocket Interactions

Molecular docking studies on related pyridine-3-sulfonamide derivatives have shown that long-chain substituents can interact with amino acids near the enzyme's active site entrance. mdpi.com For instance, a long, flexible hydrophobic chain like a hexyl group can be directed toward a partially hydrophilic cavity in isoforms like hCA II and hCA XII, leading to the displacement of water molecules. mdpi.com This displacement can result in an entropy gain, which may contribute to a more favorable binding free energy.

The orientation of the substituent at the 4-position can lead to selective interactions with either the hydrophilic or lipophilic halves of the active site. mostwiedzy.pl This differential binding is a key factor in achieving isoform selectivity. The flexibility of the hexyl chain allows it to adopt various conformations, potentially enabling it to fit into the binding pockets of different isoforms in distinct ways.

Effects of Substitutions on the Pyridine (B92270) Ring System

The pyridine ring is a core component of the this compound scaffold, and its electronic properties and substitution patterns are integral to the compound's activity. The electron-withdrawing nature of the pyridine ring nitrogen increases the acidity of the sulfonamide group compared to a benzenesulfonamide (B165840) analogue, which can be crucial for its binding to the zinc ion in the active site of carbonic anhydrases. mdpi.com

Furthermore, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 4-position, allowing for the introduction of a wide array of substituents, including the hexylamino group. mdpi.com Modifications to the pyridine ring itself, such as the introduction of additional substituents, can modulate the electronic properties and steric profile of the entire molecule, thereby influencing its biological activity. However, specific studies detailing substitutions on the pyridine ring while maintaining the 4-hexylamino group are limited. General SAR principles suggest that any substitution would need to be carefully considered to avoid disrupting the key interactions of the pharmacophore.

Modifications of the Sulfonamide Group and Their SAR Implications

The sulfonamide group (-SO₂NH₂) is the primary zinc-binding group in this class of inhibitors. Its ability to bind to the Zn²⁺ ion in the active site of carbonic anhydrases is fundamental to its inhibitory mechanism. mdpi.com This interaction typically involves the deprotonated sulfonamide nitrogen coordinating with the zinc ion. nih.gov

Modifications to the sulfonamide group generally lead to a significant loss of activity. For instance, replacing the sulfonamide with a carboxamide has been shown to reduce or abolish activity in related compound series. The primary nature of the sulfonamide (i.e., -SO₂NH₂) is often critical, as substitution on the sulfonamide nitrogen can interfere with its ability to ionize and bind to the zinc ion.

Conformational Analysis and Its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The relative orientation of the pyridine ring, the sulfonamide group, and the hexylamino tail dictates how the molecule fits into the enzyme's active site.

Studies on related 4-aminopyridine-3-sulfonamide structures have revealed that the conformation of the 4-aminopyridine-3-sulfonamide moiety can be stabilized by an intramolecular hydrogen bond between the amino group at the 4-position and an oxygen atom of the sulfonamide group. nih.gov This interaction helps to maintain a relatively planar conformation of this part of the molecule.

The hexyl chain, being flexible, can adopt multiple conformations. This flexibility can be advantageous, allowing the molecule to adapt to the specific shape and properties of the binding pocket. However, it can also be entropically unfavorable if the bound conformation is highly restricted. The coexistence of multiple binding conformations has been observed for some sulfonamide inhibitors, which can complicate SAR studies but also offers opportunities for designing more selective compounds. mdpi.com

General Principles of Sulfonamide-Based Drug Design Applied to the Pyridine Scaffold

The design of this compound derivatives as enzyme inhibitors follows several established principles of sulfonamide-based drug design.

The "Tail Approach" : This is a widely used strategy to achieve isoform selectivity in carbonic anhydrase inhibitors. It involves attaching a "tail" (a side chain) to the aromatic ring of the sulfonamide. While the sulfonamide group provides the primary anchor to the zinc ion, the tail extends into regions of the active site that differ between isoforms. The hexylamino group in this compound serves as such a tail. By modifying the length, branching, and functional groups of this tail, it is possible to fine-tune the interactions with specific amino acid residues and thus achieve selectivity for a particular enzyme isoform.

Scaffold Hopping : The pyridine ring in this series can be considered a bioisosteric replacement for the benzene (B151609) ring found in many classical sulfonamide inhibitors. The introduction of the nitrogen atom into the aromatic ring alters the electronic distribution and can lead to different binding interactions and pharmacokinetic properties. mdpi.com

Lipophilicity and Physicochemical Properties : The hexyl group significantly increases the lipophilicity of the molecule compared to smaller alkyl groups or polar substituents. This can enhance membrane permeability and hydrophobic interactions within the binding pocket. However, excessive lipophilicity can also lead to poor solubility and non-specific binding. Therefore, a balance must be struck to optimize both potency and drug-like properties.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is fundamental in understanding the binding mechanism of inhibitors like 4-(Hexylamino)pyridine-3-sulfonamide.

For the class of 4-substituted pyridine-3-sulfonamides, molecular docking studies are frequently employed to investigate their binding to metalloenzymes, such as human carbonic anhydrases (hCA). mdpi.comnih.govnih.govnih.govresearchgate.net These enzymes, particularly isoforms like hCA IX and hCA XII which are associated with cancer, are common targets. mdpi.comnih.gov

Docking simulations predict that these sulfonamide inhibitors bind in a highly conserved manner. mdpi.comresearchgate.net The deprotonated sulfonamide group (SO₂NH⁻) acts as a potent zinc-binding group, coordinating directly to the catalytic Zn(II) ion in the enzyme's active site. mdpi.comnih.gov This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. The pyridine-3-sulfonamide (B1584339) scaffold serves as the core structure that positions the "tail"—in this case, the hexylamino group—into the active site cavity. mdpi.com

The binding affinity, often expressed as a docking score (in kcal/mol) or a predicted inhibition constant (Kᵢ), is calculated based on the intermolecular interactions formed. mdpi.comnih.govnih.gov Studies on related compounds show a broad range of inhibitory activities, with Kᵢ values reaching the nanomolar range for various hCA isoforms. mdpi.comnih.gov The specific nature of the 4-position substituent, such as the hexylamino group, is critical in determining the binding affinity and selectivity for different enzyme isoforms by engaging with distinct regions of the active site. mdpi.comresearchgate.net

The stability of the ligand-receptor complex is governed by a network of specific molecular interactions. Docking studies allow for a detailed analysis of these contacts.

Hydrogen Bonds: The sulfonamide moiety is a key player in hydrogen bonding. nih.govnih.gov Its oxygen atoms typically form hydrogen bonds with the backbone of key amino acid residues, such as Thr199 in carbonic anhydrases, which further stabilizes the coordination to the zinc ion. nih.govacs.org The amino group in the this compound linker can also act as a hydrogen bond donor, while the pyridine (B92270) nitrogen can function as a hydrogen bond acceptor. cam.ac.uk

Hydrophobic Contacts: The hexyl chain of this compound is predicted to play a significant role in establishing hydrophobic interactions. The active site of carbonic anhydrases has both hydrophilic and hydrophobic halves. mdpi.comresearchgate.net A flexible alkyl chain like hexyl can orient itself within the lipophilic region of the active site, forming van der Waals interactions with non-polar amino acid residues like Valine, Leucine, and Proline. nih.govacs.org These hydrophobic contacts are crucial for enhancing binding potency and can influence selectivity between different CA isoforms. researchgate.net

| Ligand Moiety | Interaction Type | Potential Interacting Residues (in Carbonic Anhydrase) | Reference |

|---|---|---|---|

| Sulfonamide Group (-SO₂NH₂) | Ionic Interaction / Coordination | Zn(II) ion | mdpi.comnih.govresearchgate.net |

| Sulfonamide Group (-SO₂NH₂) | Hydrogen Bond | Thr199, Thr200, Pro202 | nih.govacs.org |

| Pyridine Ring | π-π Stacking / Hydrophobic | His94, Leu91, Phe131 | nih.gov |

| Hexylamino Group (Hexyl chain) | Hydrophobic / van der Waals | Val121, Val135, Leu198, Leu204, Pro202 | mdpi.comresearchgate.netacs.org |

| Hexylamino Group (Amino Linker) | Hydrogen Bond | Asp131, Pro202 | nih.govcam.ac.uk |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. acs.orgni.ac.rs MD simulations are performed on the docked complex of this compound and its target protein to assess the stability of the predicted binding mode. ni.ac.rsnih.gov These simulations, which can span from nanoseconds to microseconds, track the movements of every atom in the system. nih.govdiffer.nl

Key insights from MD simulations include:

Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to ensure the complex remains stable and the ligand does not dissociate from the binding pocket. differ.nl

Conformational Flexibility: MD reveals the flexibility of the ligand, such as the hexyl chain, and the protein's active site residues, providing a more realistic model of the interaction. acs.org

Refined Binding Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate a more accurate binding free energy, which accounts for solvent effects and conformational changes. peerj.com

Interaction Persistence: MD simulations can confirm the persistence of key interactions, such as hydrogen bonds and water-bridged networks, throughout the simulation, validating the docking results. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of 4-(Alkylamino)pyridine-3-sulfonamides, a 3D-QSAR model like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be developed. nih.gov

These models generate contour maps that highlight regions where certain properties are correlated with activity. nih.gov For instance, a QSAR study could reveal that:

Increasing the bulk or hydrophobicity of the substituent at the 4-position (e.g., by varying the length of the alkyl chain from methyl to hexyl) positively correlates with inhibitory potency.

The presence of hydrogen bond donors or acceptors at specific locations is crucial for activity.

Such models serve as a powerful predictive tool to guide the design of new, more potent derivatives of this compound by suggesting specific structural modifications to enhance biological activity. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. researchgate.netmdpi.com For an inhibitor of carbonic anhydrase, a pharmacophore model would typically include:

A zinc-binding feature corresponding to the sulfonamide group.

One or more hydrogen bond acceptor/donor sites.

Hydrophobic regions corresponding to the pockets that accommodate the tail of the inhibitor.

Once a pharmacophore model is established, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds. mdpi.com This process filters for molecules that match the pharmacophore, allowing for the rapid identification of novel chemical scaffolds that could be potential inhibitors. This approach is valuable for discovering new lead compounds or for designing libraries of derivatives based on the this compound scaffold. mdpi.com

Theoretical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov For this compound, DFT calculations can provide fundamental insights into its chemical properties.

Molecular Orbitals: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.comnih.gov

Electrostatic Potential: DFT can generate molecular electrostatic potential (MEP) maps, which show the charge distribution across the molecule. mdpi.com These maps reveal electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for identifying sites of electrophilic and nucleophilic attack and predicting intermolecular interactions like hydrogen bonds.

Acidity and Reactivity: The electron-withdrawing nature of the pyridine ring and the sulfonamide group influences the acidity of the sulfonamide N-H proton, which is important for its deprotonation and subsequent binding to the zinc ion. mdpi.comnih.gov DFT can quantify these electronic effects and predict parameters related to chemical reactivity. nih.gov

| Computational Method | Application to this compound | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding pose and affinity to target proteins (e.g., Carbonic Anhydrase). | Binding conformation, interaction types (H-bonds, hydrophobic), affinity scores. | mdpi.comnih.govresearchgate.net |

| Molecular Dynamics (MD) | Assessing the stability and dynamics of the ligand-protein complex over time. | Conformational stability (RMSD), interaction persistence, refined binding energies. | acs.orgni.ac.rsnih.gov |

| QSAR | Relating structural properties of a series of analogs to their biological activity. | Identification of key structural features for potency; predictive modeling. | nih.govnih.gov |

| Pharmacophore Modeling | Identifying essential 3D features for activity and using them for virtual screening. | Discovery of novel scaffolds; guiding library design. | researchgate.netmdpi.com |

| Density Functional Theory (DFT) | Investigating electronic structure, charge distribution, and chemical reactivity. | HOMO-LUMO gap, electrostatic potential, reactivity indices. | mdpi.comnih.govnih.gov |

Pre Clinical Biological Activity and Mechanistic Models

Antiproliferative and Cytostatic Activity in Cancer Cell Lines

The pyridine-3-sulfonamide (B1584339) scaffold is a key feature in a range of compounds investigated for their anticancer properties. These derivatives have demonstrated notable cytostatic and antiproliferative effects across diverse human cancer cell lines.

Dose-response studies are fundamental in determining the concentration at which a compound elicits a specific biological effect. For antiproliferative agents, metrics like the half-maximal inhibitory concentration (IC₅₀) and the 50% growth inhibition (GI₅₀) are commonly used. The IC₅₀ represents the concentration of a drug where the response is reduced by half, while the GI₅₀ is the concentration that inhibits total cell growth by 50% biorxiv.org.

While specific IC₅₀ values for 4-(Hexylamino)pyridine-3-sulfonamide are not extensively detailed in the reviewed literature, studies on structurally related 4-substituted-pyridine-3-sulfonamides provide valuable comparative data. For instance, a series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides demonstrated very high activity against several cancer cell lines, with IC₅₀ values ranging from 4 to 43 µM researchgate.net. Similarly, other pyridine (B92270) derivatives have shown potent antiproliferative activity, with IC₅₀ values in the micromolar and even nanomolar range against various cancer cell lines nih.govmdpi.comjohnshopkins.edu.

The table below summarizes the reported antiproliferative activities of various related pyridine-3-sulfonamide compounds against selected human cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC₅₀ Value |

| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 | Colon Cancer | 4–43 µM researchgate.net |

| MCF-7 | Breast Cancer | 4–43 µM researchgate.net | |

| HeLa | Cervical Cancer | 5–17 µM researchgate.net | |

| ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs | MDA-MB231 | Breast Cancer | Not specified, but showed significant inhibition nih.gov |

| A375 | Melanoma | Not specified, but showed significant inhibition nih.gov |

The ideal anticancer agent exhibits high toxicity toward cancer cells while sparing normal, healthy cells. Analogs of this compound have shown promising selectivity. For example, 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides were found to be highly active against breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines, while showing higher selectivity compared to the non-cancerous human keratinocyte cell line (HaCaT) researchgate.net.

Furthermore, certain 4-substituted pyridine-3-sulfonamide derivatives have demonstrated a broad spectrum of growth inhibition across a panel of human tumor cell lines. One compound bearing a 4-(3,4,-dichlorophenyl)piperazine moiety inhibited growth in the range of 25-89% across 26 different cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney nih.gov. This suggests that modifications to the 4-position of the pyridine ring can significantly influence the compound's spectrum of activity.

The mechanism by which pyridine-3-sulfonamides inhibit cell growth is multifaceted and appears to involve the inhibition of key enzymes essential for tumor progression.

Carbonic Anhydrase (CA) Inhibition: A primary mechanism of action for sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes nih.govmdpi.com. Several CA isoforms, particularly the transmembrane, tumor-associated hCA IX and hCA XII, are overexpressed in various solid tumors nih.govmdpi.com. These enzymes play a critical role in regulating pH in the tumor microenvironment, facilitating tumor cell survival and proliferation in hypoxic conditions. Pyridine-3-sulfonamides have been specifically investigated as inhibitors of these isoforms nih.govmdpi.com. The sulfonamide group acts as a zinc binder within the enzyme's active site, leading to potent inhibition mdpi.com. The inhibition of CA IX and XII by these compounds can disrupt the pH balance, leading to cytostatic effects and sensitizing cancer cells to other therapies mdpi.com.

Other Mechanisms: Beyond CA inhibition, other pathways have been identified for related compounds.

NF-κB Pathway: Some N-(quinoline)sulfonamide derivatives are reported to act as inhibitors of the NF-κB pathway. This pathway is crucial for regulating genes that control cell proliferation and survival, making it a key target in cancer therapy researchgate.net.

Rab27a Inhibition: Certain ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs have been shown to inhibit Rab27a, a protein involved in intracellular membrane trafficking and exocytosis nih.gov. As Rab27a plays a major role in tumor invasion and metastasis, its inhibition by these compounds significantly reduced the invasiveness of breast and melanoma cancer cell lines nih.gov.

Antimicrobial Activity Against Specific Microbial Strains (In Vitro Studies)

Sulfonamide-based compounds have a long history as antimicrobial agents nih.gov. The pyridine-3-sulfonamide scaffold continues this legacy, with various derivatives demonstrating significant in vitro activity against a range of bacteria and fungi.

Pyridine-sulfonamide derivatives have shown broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria nih.gov. The mechanism of action is often linked to the inhibition of bacterial carbonic anhydrases, which are essential for the microbes' life cycle, presenting a novel target for antibiotics mdpi.comfrontiersin.org.

Studies on related compounds provide insight into the potential antibacterial profile of this compound. For example, N-pyridin-3-yl-benzenesulfonamide was active against Staphylococcus aureus (Gram-positive), as well as Salmonella typhi and Escherichia coli (Gram-negative) researchgate.net.

The following table lists bacterial strains reported to be susceptible to various pyridine and sulfonamide-based compounds.

| Bacterial Strain | Gram Type | Compound Class |

| Staphylococcus aureus | Positive | Pyridine-sulfonamides, Thienopyrimidine-sulfonamides nih.govresearchgate.netmdpi.com |

| Bacillus subtilis | Positive | Pyridine derivatives nih.gov |

| Escherichia coli | Negative | Pyridine-sulfonamides, Thienopyrimidine-sulfonamides nih.govresearchgate.netmdpi.comnih.gov |

| Salmonella typhi | Negative | Pyridine-sulfonamides researchgate.net |

| Pseudomonas aeruginosa | Negative | Pyridine derivatives nih.gov |

In addition to antibacterial effects, pyridine-based compounds have demonstrated potent antifungal activity. This is particularly relevant given the rise of drug-resistant fungal infections.

Research has shown that certain pyridine derivatives are active against clinically relevant fungal pathogens like Candida albicans nih.govnih.gov. The primary mechanism for this antifungal action is believed to be the disruption of fungal cell membrane integrity. Specifically, these compounds can inhibit lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway nih.gov. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to cell death. This mode of action is distinct from their antibacterial mechanisms, highlighting the versatility of the pyridine scaffold.

The table below lists fungal strains susceptible to pyridine-based compounds.

| Fungal Strain | Compound Class |

| Candida albicans | Pyridines, Pyridine derivatives nih.govnih.gov |

| Aspergillus niger | Pyridine derivatives nih.gov |

| Candida parapsilosis | Thienopyrimidine-sulfonamides mdpi.com |

Antimalarial Activity (In Vitro Studies)

The potential of this compound as an antimalarial agent is linked to the established activity of sulfonamide-based compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Inhibition of Parasitic Enzymes (e.g., Falcipain-2)

A primary target for antimalarial sulfonamides is the cysteine protease falcipain-2. nih.govnih.gov This enzyme, along with the related falcipain-3, is located in the parasite's food vacuole and plays an essential role in the hydrolysis of host cell hemoglobin, which provides the parasite with amino acids necessary for protein synthesis. nih.gov Inhibition of falcipain-2 disrupts this vital nutrient acquisition process, arresting the parasite's development. nih.gov

While direct studies on this compound are not available, research on other novel sulfonamide derivatives demonstrates potent inhibitory action against falcipain-2 and falcipain-3. These findings suggest a likely mechanism of action for compounds within this class.

| Compound | Falcipain-2 IC₅₀ (μM) | Falcipain-3 IC₅₀ (μM) |

|---|---|---|

| SZ14 (a pyrimidine-sulfonamide derivative) | 4.1 | 4.9 |

| SZ9 (a pyrimidine-sulfonamide derivative) | 5.4 | 6.3 |

The data from related compounds indicate that the sulfonamide scaffold is a viable pharmacophore for targeting parasitic enzymes, with inhibitory concentrations in the low micromolar range. nih.gov

Exploration of Other Mechanistic Biological Effects in Non-Human Models

Beyond its antimicrobial and antimalarial potential, the chemical structure of this compound suggests other possible biological activities, including antioxidant and anti-inflammatory effects.

Antioxidant Properties (Mechanism-based)

The antioxidant capacity of compounds containing pyridine and amino groups has been documented. mdpi.com The proposed mechanism is based on the ability of these functional groups to act as electron donors, quenching reactive oxygen species (ROS) and other free radicals. mdpi.com The amino group on the pyridine ring can donate an electron to stabilize a radical species, thereby mitigating oxidative stress. mdpi.com

Computational and in vitro studies on structurally related compounds, such as hydroxy 4-phenyl coumarins and 3-hydroxypyridine-4-one derivatives, have identified two primary mechanisms for free radical scavenging: nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, neutralizing it. The propensity for this is often predicted by calculating the bond dissociation enthalpy (BDE) of the N-H bond. nih.govresearchgate.net

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton. This pathway is often assessed by calculating the ionization potential (IP). nih.govresearchgate.net

For this compound, the secondary amine group (-NH-) is the likely site of such antioxidant activity through these mechanisms.

Anti-inflammatory Pathways (Molecular-level modulation)

Sulfonamide-containing molecules have been observed to modulate inflammatory processes. nih.gov While the precise pathways for this compound have not been elucidated, research on other sulfonamides points to potential molecular-level interactions. These compounds may exert anti-inflammatory effects by influencing key signaling pathways involved in the immune response. nih.gov

One potential mechanism is the modulation of the nuclear factor kappa B (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα). nih.gov By inhibiting the activation of NF-κB, a compound could reduce the production of these inflammatory mediators. Furthermore, some sulfonamides may help mitigate inflammation-related tissue damage by scavenging reactive oxygen species and enhancing antioxidant defenses, thereby restoring redox balance in inflamed tissues. nih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Pyridine-3-sulfonamide (B1584339) Derivatives

The creation of new pyridine-3-sulfonamide derivatives hinges on the development of innovative and efficient synthetic methodologies. Current research focuses on moving beyond traditional multi-step processes to more streamlined and versatile approaches.

A key strategy involves the use of readily available starting materials, such as 4-chloropyridine-3-sulfonamide (B47618), which allows for the introduction of a wide array of substituents at the 4-position through nucleophilic aromatic substitution. nih.gov This method provides a divergent pathway to a large library of derivatives from a single precursor. nih.gov Researchers have also developed novel syntheses for pyridine (B92270) structures incorporating a sulfonamide moiety through mechanisms like cooperative vinylogous anomeric-based oxidation, facilitated by unique catalysts such as quinoline-based dendrimer-like ionic liquids. rsc.org

Other innovative routes include:

The reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles to assemble functionalized pyridine-based N-sulfonamides. nih.govresearchgate.net

Synthesizing derivatives from hydrazide-hydrazone precursors. ekb.eg

One-pot, three-component reactions using catalysts like trifluoroacetic acid to create complex structures such as pyrrol-2-one derivatives bearing two 3-sulfonamide moieties. acs.org

Microwave-assisted synthesis, which has been shown to significantly shorten reaction times while maintaining high yields for certain sulfonamide derivatives. researchgate.net

These advanced synthetic strategies are crucial for efficiently generating diverse molecular libraries needed for extensive structure-activity relationship (SAR) studies.

Design and Synthesis of Highly Selective Enzyme Inhibitors with Tailored Specificity

A primary focus of future research is the rational design of pyridine-3-sulfonamide derivatives that exhibit high selectivity for specific enzyme isoforms, thereby minimizing off-target effects. The "tail approach" is a prominent strategy used to achieve this selectivity, particularly for human carbonic anhydrase (hCA) inhibitors. nih.gov This method involves modifying a "tail" portion of the molecule, which interacts with variable amino acid residues at the entrance of the enzyme's active site, to achieve isoform-specific binding. mdpi.comnih.gov

Researchers have successfully applied this concept to 4-substituted pyridine-3-sulfonamides to create potent and selective inhibitors of cancer-associated hCA IX and hCA XII isoforms. mdpi.comnih.gov For instance, by utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a series of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides were synthesized. nih.govnih.gov These compounds displayed significant selectivity; one derivative showed a 5.9-fold preference for hCA IX over the ubiquitous hCA II, while another exhibited a remarkable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII. nih.gov

Future design strategies will likely involve:

Dual-Tail Approaches: Incorporating multiple tail groups to engage with different regions of the active site for enhanced potency and selectivity, as demonstrated in pyrrol-2-one bridged molecules. acs.org

Scaffold Hopping: Replacing the pyridine core with other heterocycles to explore new binding interactions, a strategy used to develop novel PI3K/mTOR dual inhibitors. nih.gov

Structure-Based Design: Leveraging X-ray crystallography and molecular docking to precisely design ligands that fit the unique topology of a target enzyme's active site. nih.govmdpi.com

| Compound/Series | Target Enzyme(s) | Key Findings & Selectivity | Reference |

| 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides | hCA IX, hCA XII | Compound 6 showed 23.3-fold selectivity between hCA IX and hCA XII. | nih.gov |

| Pyridine-based N-sulfonamides | Hsp90α | Compound 15d showed potent inhibition with an IC50 of 4.48 µg/mL. | nih.govresearchgate.netacs.org |

| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | Compound 22c identified as a promising dual inhibitor. | nih.gov |

| Pyridine-sulfonamide hybrids | VEGFR-2 | Hybrid VIIb was a potent inhibitor with an IC50 of 3.6 µM. | nih.gov |

| N-sulfonamide 2-pyridones | DHPS, DHFR | Designed as dual inhibitors for antimicrobial applications. | acs.org |

Exploration of New Biological Targets and Disease Areas for Pyridine-3-sulfonamides

While the anticancer potential of pyridine-3-sulfonamides as carbonic anhydrase inhibitors is well-established, future research aims to explore a wider range of biological targets and therapeutic applications. nih.govmdpi.comnih.gov The versatility of the pyridine-3-sulfonamide scaffold allows for its adaptation to inhibit various enzymes and pathways implicated in numerous diseases.

New Therapeutic Areas:

Antiviral and Antimicrobial Agents: Certain pyridine-based N-sulfonamides have demonstrated antiviral activity against herpes simplex virus-1 (HSV-1) by inhibiting the Hsp90α protein. nih.govacs.org Others have shown antimicrobial efficacy against bacteria like Klebsiella pneumonia by targeting dihydrofolate reductase. nih.govresearchgate.net A promising strategy involves designing dual inhibitors, such as N-sulfonamide 2-pyridones that simultaneously target dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR) in bacteria. acs.org

Antimalarial Agents: The nih.govekb.egnih.govtriazolo[4,3-a]pyridine sulfonamide scaffold is being investigated for treating malaria. mdpi.com These compounds are designed to inhibit targets like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) and show potential against drug-resistant strains. mdpi.com

Kinase Inhibition: Beyond carbonic anhydrases, pyridine-sulfonamide derivatives are being developed as inhibitors of key signaling kinases. Hybrids have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in angiogenesis and cancer. nih.gov Additionally, derivatives have been designed as dual inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer. nih.gov

The exploration of these new targets could lead to the development of pyridine-3-sulfonamides for a broad spectrum of conditions, from infectious diseases to various types of cancer like leukemia and melanoma. nih.gov

Advanced Computational Drug Design and Optimization Strategies

Computational methods are indispensable tools for accelerating the discovery and optimization of pyridine-3-sulfonamide derivatives. Molecular modeling and docking studies are routinely used to predict and analyze the binding modes of these inhibitors within the active sites of their target enzymes. nih.govresearchgate.netnih.gov These in silico techniques provide crucial insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern binding affinity and selectivity. nih.govacs.org

For example, docking studies have been used to:

Elucidate the binding patterns of pyridine-based sulfonamides with the Hsp90α enzyme. researchgate.netacs.org

Investigate the binding of pyrazolo[4,3-c]pyridine sulfonamides to the active site of hCA IX. mdpi.com

Confirm the binding mode of novel derivatives with PI3Kα and mTOR. nih.gov

Future computational efforts will likely incorporate more advanced strategies, such as molecular dynamics (MD) simulations to understand the dynamic behavior of the ligand-enzyme complex over time, and free energy calculations to more accurately predict binding affinities. Machine learning and artificial intelligence (AI) models may also be employed to analyze large datasets, predict the activity of virtual compounds, and guide the design of new derivatives with improved properties. The structural information available in databases like DrugBank for related compounds provides a foundation for building and validating these computational models. drugbank.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant future direction in understanding the biological effects of pyridine-3-sulfonamides is the integration of multi-omics data. nih.gov This approach combines data from various molecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to build a holistic and systematic view of a drug's mechanism of action. nih.govfrontiersin.org For a compound like 4-(Hexylamino)pyridine-3-sulfonamide, this could reveal not only its primary target but also its impact on downstream signaling pathways and broader cellular processes.

By applying multi-omics integration, researchers can:

Unravel Complex Mechanisms: Move beyond single-target interactions to understand the network-level effects of a drug, bridging the gap from genotype to phenotype. nih.gov

Identify Biomarkers: Discover molecular signatures that predict patient response or resistance to a pyridine-sulfonamide-based therapy. nih.gov

Improve Disease Subtyping: Characterize distinct molecular subtypes of diseases like cancer, which could lead to more precise therapeutic strategies. nih.gov

Although currently a conceptual approach for this specific class of compounds, methods like Multi-Omics Factor Analysis (MOFA) and various machine learning strategies are being developed to integrate these large, heterogeneous datasets. researchgate.net Applying these tools to cells or tissues treated with pyridine-3-sulfonamide derivatives could provide an unprecedented level of mechanistic detail, guiding further drug development and clinical application. frontiersin.orgnih.gov

Potential for Combination Therapies (Conceptual Research)

Combination with Chemotherapy: The efficacy of combining hCA inhibitors with standard chemotherapeutic drugs is well-documented. mdpi.com For instance, certain pyrrol-2-one sulfonamides have been tested with doxorubicin (B1662922) on melanoma cells to identify potential synergistic anticancer effects. acs.org

Synergy with Radiotherapy: CAIX inhibitors, a major class of pyridine-sulfonamides, may act as radiosensitizers. By inhibiting CAIX, these compounds can enhance the efficacy of radiation treatment, particularly in the hypoxic microenvironment of solid tumors. mdpi.com

Combination with Other Targeted Agents: In antiviral therapy, pyridine-based sulfonamides that inhibit Hsp90α have been shown to have an enhanced effect when combined with acyclovir, leading to a significant reduction in the required drug concentration. nih.govacs.org

Antimicrobial Combinations: In the treatment of infectious diseases, sulfonamides are often used in combination with other drugs. For example, they are combined with pyrimethamine (B1678524) to combat drug-resistant malaria. mdpi.com

Future research will focus on rationally designing combination regimens based on the specific mechanism of action of the pyridine-3-sulfonamide derivative and the molecular profile of the disease.

Q & A

Q. How do electronic and steric effects of the hexylamino substituent influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Perform Hammett analysis to quantify substituent effects on pyridine ring electrophilicity. Steric hindrance from the hexyl chain can be modeled using molecular docking software to assess accessibility to catalytic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.